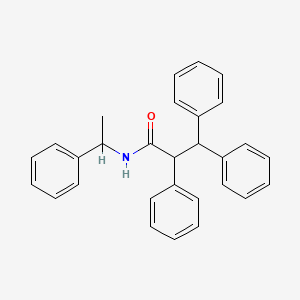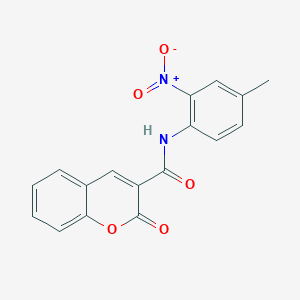![molecular formula C17H18N2O4 B4998434 N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)
N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide, also known as OAFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAFA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been shown to inhibit the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells, inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, making it ideal for use in long-term studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are not fully understood. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research of N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide. One potential application is in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs that target inflammation. Another potential application is in the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a chiral auxiliary, which helps to produce the desired stereochemistry of the compound. The final step involves the reaction of the chiral auxiliary with the phenoxy group to produce this compound.
Aplicaciones Científicas De Investigación
N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. It has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(3S)-2-oxoazepan-3-yl]-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16-13(8-4-5-11-18-16)19-17(21)14-9-10-15(23-14)22-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2,(H,18,20)(H,19,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCELVHGSRKKG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)
![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-4-phenylpiperazine](/img/structure/B4998368.png)


![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
![4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid - methanamine (1:1)](/img/structure/B4998398.png)
![4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B4998406.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4998424.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)